4-[5-(4-Nitrophenyl)pyrimidin-2-yl]morpholine
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Overview
Description
4-[5-(4-Nitrophenyl)pyrimidin-2-yl]morpholine is a heterocyclic compound that features a pyrimidine ring substituted with a nitrophenyl group and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Nitrophenyl)pyrimidin-2-yl]morpholine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Nitrophenyl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Coupling Reactions: Palladium catalyst, boronic acid derivatives, base.
Major Products Formed
Reduction: 4-[5-(4-Aminophenyl)pyrimidin-2-yl]morpholine.
Substitution: Various substituted morpholine derivatives.
Coupling: Functionalized pyrimidine derivatives.
Scientific Research Applications
4-[5-(4-Nitrophenyl)pyrimidin-2-yl]morpholine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[5-(4-Nitrophenyl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-[5-(4-Aminophenyl)pyrimidin-2-yl]morpholine: Similar structure but with an amino group instead of a nitro group.
4-[5-(4-Methylphenyl)pyrimidin-2-yl]morpholine: Contains a methyl group on the phenyl ring.
4-[5-(4-Chlorophenyl)pyrimidin-2-yl]morpholine: Features a chloro group on the phenyl ring.
Uniqueness
4-[5-(4-Nitrophenyl)pyrimidin-2-yl]morpholine is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
4-[5-(4-nitrophenyl)pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-18(20)13-3-1-11(2-4-13)12-9-15-14(16-10-12)17-5-7-21-8-6-17/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDVYDBNNRYAJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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